molecular formula C8H10BrNO B1338762 3-Bromo-6-methoxy-2-methylaniline CAS No. 786596-55-2

3-Bromo-6-methoxy-2-methylaniline

Cat. No. B1338762
CAS RN: 786596-55-2
M. Wt: 216.07 g/mol
InChI Key: WJJPTJUGEUOQPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various strategies such as nucleophilic substitution, reductive amination, and bromination. For instance, an efficient synthesis of a carboxylic acid moiety of a dopamine and serotonin receptors antagonist is described, which involves the reaction of different starting materials with methylamine and sodium methoxide, followed by bromination and hydrolysis to produce the desired product . Similarly, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, is achieved through methylation of 6-bromo-2-naphthol with safer methylating agents like tetramethylammonium chloride .

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, and NMR are used to study the molecular structure of compounds. In the case of 3-methoxyaniline, the molecular structure, vibrational, UV, and NMR spectra were studied using Hartree–Fock and density functional theory methods. The study provided insights into the vibrational modes, atomic charges, electronic properties, and thermodynamic properties of the molecule . These techniques could similarly be applied to analyze the molecular structure of 3-Bromo-6-methoxy-2-methylaniline.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including regioselective O-demethylation of aryl methyl ethers and the synthesis of a natural product through a series of steps including bromination . These reactions are indicative of the types of transformations that compounds like 3-Bromo-6-methoxy-2-methylaniline might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be inferred from their synthesis and molecular structure. For example, the crystal and molecular structure of a synthetic intermediate is determined, which provides information about the conformation and potential reactivity of the compound . The synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds through reductive amination of Schiff's bases also sheds light on the chemical properties and potential reactivity of similar brominated and methoxylated compounds .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study detailed the synthesis of a series of compounds, showing potent antibacterial activity against Gram-positive organisms. This work illustrates the utility of certain intermediates, derived from reactions involving methoxy and bromo-substituted anilines, in producing compounds with significant antibacterial properties (Zhi et al., 2005).

Non-Linear Optical Properties

Another research explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs, investigating their non-linear optical properties and reactivity. This demonstrates the compound's potential in materials science, particularly in developing new materials with specific optical characteristics (Rizwan et al., 2021).

Intermediate for Chemical Synthesis

Research on the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, highlighted the role of bromo-methoxy-substituted aniline derivatives as intermediates in developing pharmacologically active compounds (Hirokawa et al., 2000).

Photodynamic Therapy Application

A study on the synthesis of new zinc phthalocyanine compounds, substituted with bromo-methoxy aniline derivatives, emphasized their high singlet oxygen quantum yield. These compounds show potential as Type II photosensitizers for cancer treatment in photodynamic therapy, illustrating the critical role of such derivatives in medicinal chemistry (Pişkin et al., 2020).

Corrosion Inhibition

N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and evaluated as a corrosion inhibitor for zinc metal in hydrochloric acid solution. This underscores the compound's utility in industrial applications, particularly in protecting metals from corrosion (Assad et al., 2015).

Safety And Hazards

3-Bromo-2-methylaniline is harmful if swallowed and toxic in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

3-Bromo-2-methylaniline is a valuable organic intermediate in the synthesis of various compounds. Its future directions are likely to be influenced by the development of new synthetic methods and applications .

properties

IUPAC Name

3-bromo-6-methoxy-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJPTJUGEUOQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00517784
Record name 3-Bromo-6-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methoxy-2-methylaniline

CAS RN

786596-55-2
Record name 3-Bromo-6-methoxy-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00517784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring mixture of 1-bromo-4-methoxy-2-methyl-3-nitrobenzene (2.0 g, 8.13 mmol, see Tet. Lett., 2002, 43, 1063) in NH4OH (40 ml) was added a solution of (NH4)2Fe(SO4)2 (19.1 g, 48.8 mmol) in H2O (40 ml). The reaction mixture was stirred at reflux for 4 hours, cooled to room temperature, diluted with Et2O (120 ml), and filtered through celite. The filter cake was washed with Et2O. The aqueous layer was extracted with Et2O (50 ml). The combined organic layers were concentrated, and the residue was dissolved in Et2O and extracted with HCl (1M, 30 ml). The aqueous layer was basified until about pH 4 by addition of (NaOH 50%, 10 ml) and extracted with Et2O. The combined organic layers were dried over MgSO4, filtered, and concentrated affording 3-Bromo-6-methoxy-2-methyl-phenylamine CXCV as an off-white solid (0.98 g, 56% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
(NH4)2Fe(SO4)2
Quantity
19.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Yield
56%

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